1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid typically involves the reaction of 2-methoxyaniline with piperidine-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Phenylboronic pinacol esters: Used in drug design and delivery.
Uniqueness
1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its methoxy group and piperidine ring contribute to its versatility in chemical reactions and applications .
Properties
CAS No. |
926257-25-2 |
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Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)carbamoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c1-20-12-5-3-2-4-11(12)15-14(19)16-8-6-10(7-9-16)13(17)18/h2-5,10H,6-9H2,1H3,(H,15,19)(H,17,18) |
InChI Key |
CGNNPAHGTVYPRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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